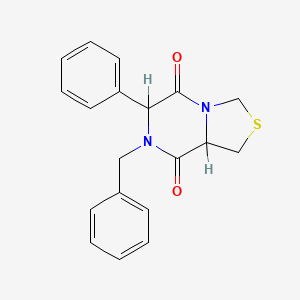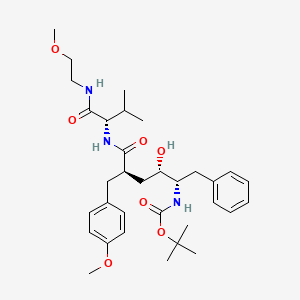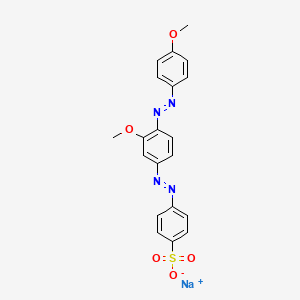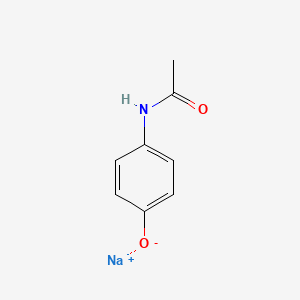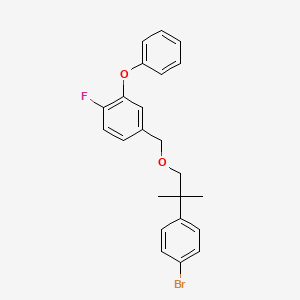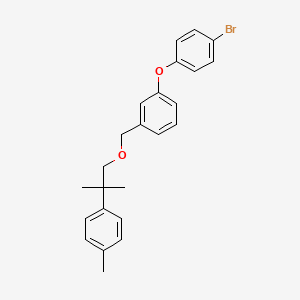
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene is an organic compound characterized by its complex molecular structure
Méthodes De Préparation
The synthesis of 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of 4-bromophenol and 4-methylphenyl derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations.
Applications De Recherche Scientifique
1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The bromophenoxy and methylphenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene stands out due to its unique combination of functional groups. Similar compounds include:
4-Bromophenyl derivatives: These compounds share the bromophenyl group but differ in their additional substituents, leading to variations in their chemical and biological properties.
Methylphenyl derivatives: Compounds with methylphenyl groups exhibit different reactivity and applications based on their specific structural modifications.
Propriétés
Numéro CAS |
80843-85-2 |
|---|---|
Formule moléculaire |
C24H25BrO2 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
1-bromo-4-[3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H25BrO2/c1-18-7-9-20(10-8-18)24(2,3)17-26-16-19-5-4-6-23(15-19)27-22-13-11-21(25)12-14-22/h4-15H,16-17H2,1-3H3 |
Clé InChI |
RCFDKNATXAGFDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




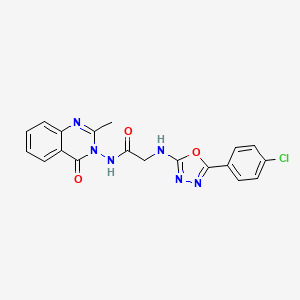
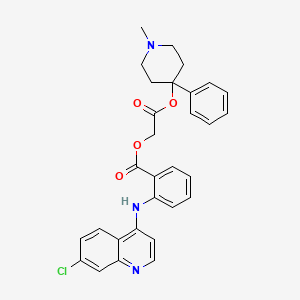
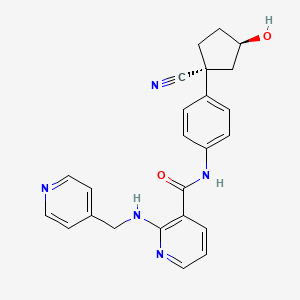
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
